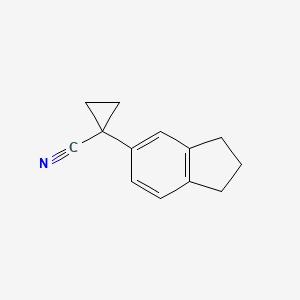
2-(4-Methoxy-benzyl)-3,3-dimethyl-piperidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxy-benzyl)-3,3-dimethyl-piperidin-4-one is a chemical compound with the molecular formula C15H21NO2. It is a derivative of piperidinone, a six-membered heterocyclic compound containing a nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Métodos De Preparación
The synthesis of 2-(4-Methoxy-benzyl)-3,3-dimethyl-piperidin-4-one typically involves multi-step organic reactions. One common method starts with the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate, resulting in the formation of 2,6-bis(4-methoxyphenyl)piperidin-4-one. This intermediate is then methylated and subjected to oximation with hydroxylamine hydrochloride to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
2-(4-Methoxy-benzyl)-3,3-dimethyl-piperidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with the help of palladium catalysts and boron reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
2-(4-Methoxy-benzyl)-3,3-dimethyl-piperidin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxy-benzyl)-3,3-dimethyl-piperidin-4-one involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural modifications. The compound may bind to active sites of enzymes, blocking their activity, or interact with receptors, modulating their signaling pathways. These interactions are crucial for its biological effects and therapeutic potential .
Comparación Con Compuestos Similares
2-(4-Methoxy-benzyl)-3,3-dimethyl-piperidin-4-one can be compared with other piperidinone derivatives, such as:
4-Piperidinone, 1-methyl-: This compound has a similar structure but lacks the methoxyphenyl and dimethyl groups, resulting in different chemical properties and biological activities.
2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one: This derivative has additional methoxyphenyl groups, which may enhance its biological activity and stability.
4-Piperidinone, 2-[(4-methoxyphenyl)methyl]-1,3,3-trimethyl-: This compound has an extra methyl group, which can influence its reactivity and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
88532-24-5 |
|---|---|
Fórmula molecular |
C15H21NO2 |
Peso molecular |
247.33 g/mol |
Nombre IUPAC |
2-[(4-methoxyphenyl)methyl]-3,3-dimethylpiperidin-4-one |
InChI |
InChI=1S/C15H21NO2/c1-15(2)13(16-9-8-14(15)17)10-11-4-6-12(18-3)7-5-11/h4-7,13,16H,8-10H2,1-3H3 |
Clave InChI |
JVYAYKWJEABVTG-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(NCCC1=O)CC2=CC=C(C=C2)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[(2,4-Dimethoxyphenyl)methyl]amino}-1,3-dihydro-2H-indol-2-one](/img/structure/B8679897.png)


![Tert-butyl 4-[[4-bromo-2-(dimethylcarbamoyl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B8679929.png)
![1-(Benzo[d]oxazol-2-yl)cyclopropanecarboxylic acid](/img/structure/B8679934.png)

![Ethyl {2-[(methylcarbamoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B8679945.png)


![3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carbonyl chloride](/img/structure/B8679971.png)



